2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine
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Overview
Description
2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the selective fluorination of pyridine derivatives. For instance, 2-amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Baltz-Schiemann reaction, followed by further functionalization to obtain the desired compound . Industrial production methods often involve the use of fluorinating agents such as Selectfluor® to achieve high yields of fluorinated pyridines .
Chemical Reactions Analysis
2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine derivatives.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium fluoride (KF) for fluorination, and various oxidizing and reducing agents depending on the desired transformation . Major products formed from these reactions include fluorinated amines, pyridine N-oxides, and other substituted pyridines.
Scientific Research Applications
2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine can be compared with other fluorinated pyridines and related compounds:
2-Fluoropyridine: Similar in structure but lacks the additional methylpropan-1-amine group.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.
4-Fluoropyridine: Similar to this compound but with the fluorine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other fluorinated pyridines.
Properties
IUPAC Name |
2-(3-fluoropyridin-4-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-9(2,6-11)7-3-4-12-5-8(7)10/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADNCVZHGBZHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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